![molecular formula C15H16N2O2S B13878454 Ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate](/img/structure/B13878454.png)
Ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate typically involves the reaction of ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylate with various reagents. For instance, the reaction with allyl bromide, propargyl bromide, epichlorohydrin, and vinyl acetate can yield different derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bisdisulphide derivatives.
Reduction: Reduction reactions can yield desulfurized products.
Substitution: Substitution reactions with reagents like iodine and hydrogen peroxide can produce 4-hydroxypyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrogen peroxide, and ethylbromoacetate. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include bisdisulphide derivatives, desulfurized products, and 4-hydroxypyrimidines .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . The compound also exhibits neuroprotective effects by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4- (4-ethenylphenyl)-2- (methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate
- Ethyl 2- (methylsulfanyl)-4- [4- (propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C15H16N2O2S |
---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
ethyl 4-methyl-2-methylsulfanyl-6-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O2S/c1-4-19-14(18)12-10(2)16-15(20-3)17-13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
KCZXEBFQEBTFCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.